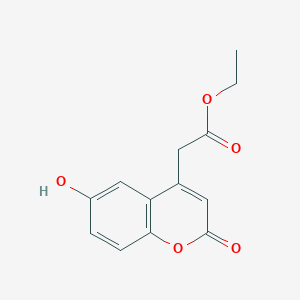
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Descripción general
Descripción
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the CAS Number: 861537-12-4 . It has a molecular weight of 248.24 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound has been outlined in various studies . One such procedure involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate have been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae . They are slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .
Synthesis of Schiff’s Bases
This compound is a key intermediate for the synthesis of several series of new compounds, including Schiff’s bases. These bases have a wide range of applications, including as dyes, pigments, and in drug discovery .
Biocatalytic Synthesis
The compound’s derivatives have been used in biocatalytic synthesis processes. For example, maintaining satisfactory metabolic activity retention over 80% when the log P value of the solvent was over 4.6 .
Microwave-Assisted Synthesis
Derivatives of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate have been used in one-pot, microwave-assisted synthesis processes to create novel compounds with potential applications in medicinal chemistry .
Hybrid Compound Formation
A hybrid compound composed of a derivative of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate was prepared by an esterification reaction. This showcases its utility in creating new molecules with potential pharmaceutical applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that coumarin derivatives can interact with cellular targets and induce changes in cell behavior .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting proliferation, migration, and invasion of certain cell lines, inducing cell cycle arrest and apoptosis, and preventing tumor growth .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 2-(6-hydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENSIHCYQHGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




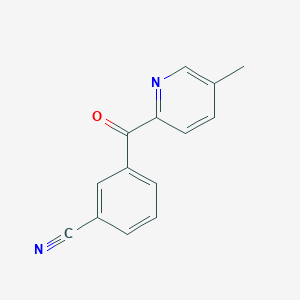

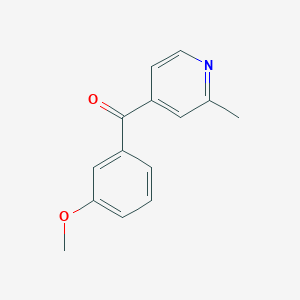
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)

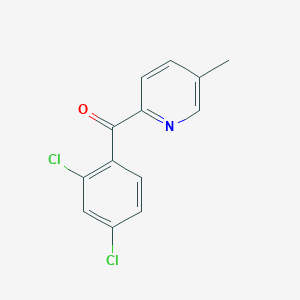
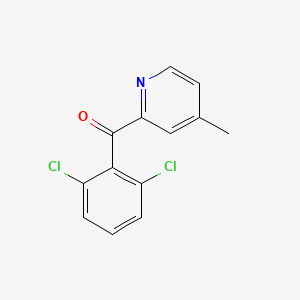
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)

